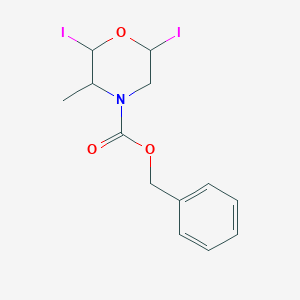![molecular formula C7H5N3O B13127856 Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with aldehydes in the presence of catalysts. For instance, the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by cyclization, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antitumor agent and in the development of kinase inhibitors .
Industry: In the industrial sector, Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring fused to the pyrazole ring.
Pyrazolo[1,5-a]pyrazine-4(5H)-one: A derivative with a ketone group at the 4-position.
Uniqueness: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group, which imparts distinct reactivity and potential for functionalization compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
Clave InChI |
KBWJSELOUCEODA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)C=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)

![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)









![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)

